1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine
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Overview
Description
1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a fluoromethoxy and methoxy group on the phenethyl moiety, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoromethoxy-3-methoxybenzaldehyde and 3-phenylpropylamine.
Formation of Intermediate: The aldehyde group of 4-fluoromethoxy-3-methoxybenzaldehyde is first converted to the corresponding phenethylamine via reductive amination.
Piperazine Ring Formation: The phenethylamine intermediate is then reacted with 1,4-dibromobutane to form the piperazine ring through a nucleophilic substitution reaction.
Final Product Formation: The final step involves the coupling of the piperazine intermediate with 3-phenylpropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluoromethoxy group, yielding a simpler phenethylpiperazine derivative.
Substitution: The fluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated phenethylpiperazine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-4-(3-phenylpropyl)piperazine: Lacks the fluoromethoxy group, potentially altering its biological activity.
1-(4-Fluorophenethyl)-4-(3-phenylpropyl)piperazine: Lacks the methoxy group, which may affect its chemical reactivity and interactions.
Uniqueness: 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both fluoromethoxy and methoxy groups, which can influence its chemical properties and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[4-(fluoromethoxy)-3-methoxyphenyl]ethyl]-4-(3-phenylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c1-27-23-18-21(9-10-22(23)28-19-24)11-13-26-16-14-25(15-17-26)12-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-10,18H,5,8,11-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMJANRMADTXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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